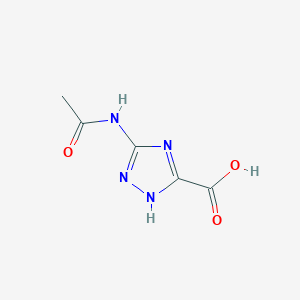

5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid

Description

Properties

IUPAC Name |

3-acetamido-1H-1,2,4-triazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c1-2(10)6-5-7-3(4(11)12)8-9-5/h1H3,(H,11,12)(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHESXJZMXVQJEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NNC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406388 | |

| Record name | 3-Acetamido-1H-1,2,4-triazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199291-95-7 | |

| Record name | 3-Acetamido-1H-1,2,4-triazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the amino group of 1 attacks the electrophilic carbonyl carbon of the acetylating agent. Optimal conditions include:

-

Solvent : Excess acetic acid (for anhydride reactions) or pyridine (for acyl chlorides) to neutralize HCl byproducts.

-

Temperature : 80–150°C under reflux, achieving completion within 2–8 hours.

-

Catalyst : Pyridine (10–20 mol%) enhances reaction rates by scavenging protons.

Isolation of the intermediate 5-acetamido-3-mercapto-1,2,4-triazole (2 ) is followed by oxidation or sulfonation. However, competing side reactions, such as over-acylation or thiol group oxidation, necessitate careful stoichiometric control (1:1.05 molar ratio of 1 to acetylating agent).

Chlorosulfonation and Carboxylation Pathways

A patent-specified approach converts 2 into 5-acetamido-3-chlorosulfonyl-1,2,4-triazole (3 ) using chlorine gas in aqueous HCl. Subsequent hydrolysis under alkaline conditions introduces the carboxylic acid moiety:

Key parameters for this step include:

-

pH : Maintained at 10–12 to favor deprotonation of the intermediate sulfonic acid.

-

Workup : Acidification to pH 2–3 precipitates the product, yielding 85–92% purity after recrystallization.

Direct Carboxylation of Acetylated Triazoles

Alternative routes start with methyl 5-amino-1H-triazole-3-carboxylate (4 ), as reported by Szadowska et al.. Acetylation with acetic anhydride in dichloromethane produces two diacetylated isomers:

| Isomer | Position of Acetylation | Yield (%) |

|---|---|---|

| 5a | N1 and N4 | 62 |

| 5b | N1 and N2 | 28 |

Selective hydrolysis of the methyl ester in 5a/5b using 6M HCl yields the target carboxylic acid. Notably, the electron-withdrawing carboxylate group reduces acetylation efficiency compared to non-esterified triazoles.

Continuous-Flow Synthesis

Modern adaptations leverage flow chemistry for improved safety and scalability. A two-step protocol involves:

-

Condensation : 3-Methyl-1H-1,2,4-triazole reacts with chloroacetic acid in DMSO at 120°C.

-

Cyclization : Using a tubular reactor (τ = 13.3 min) to minimize byproduct formation.

This method achieves 78% yield with >95% purity, avoiding chromatographic purification.

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Acylation-Chlorosulfonation | 1 | 75 | 88 | Industrial |

| Direct Carboxylation | 4 | 55 | 92 | Lab-scale |

| Flow Synthesis | Triazole precursor | 78 | 95 | Pilot-scale |

Analytical Validation

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and carboxylic acid groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce various functional groups to the triazole ring.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C5H6N4O3

- Molecular Weight : 170.126 g/mol

- IUPAC Name : 5-acetamido-1H-1,2,4-triazole-3-carboxylic acid

The compound features a triazole ring with an acetamido group at the 5-position and a carboxylic acid group at the 3-position. This unique structure contributes to its reactivity and biological activity.

Pharmaceutical Applications

Antiviral and Antifungal Properties

Research indicates that this compound exhibits potential as an antiviral agent. Its structural similarities to other triazole derivatives allow it to inhibit viral replication mechanisms. Studies have shown that it may interact with RNA polymerases or DNA-dependent enzymes in viral pathogens, thus providing a basis for its use in antiviral therapies.

In addition to antiviral properties, the compound has demonstrated antifungal activity. It may serve as an inhibitor of specific enzymes involved in fungal metabolism, making it a candidate for developing antifungal medications .

Pharmaceutical Intermediate

The compound is also explored as a pharmaceutical intermediate in synthesizing various drugs. Its functional groups facilitate further chemical modifications that enhance its therapeutic potential.

Agricultural Applications

Agricultural Chemicals

This compound is being investigated for use in agricultural chemicals. Its biological activity suggests potential applications as a fungicide or herbicide, targeting specific plant pathogens or pests. Ongoing research aims to optimize its efficacy and safety for agricultural use .

Case Study 1: Antiviral Activity

A study conducted on the antiviral properties of triazole derivatives demonstrated that compounds similar to this compound effectively inhibited viral replication in vitro. The results indicated a significant reduction in viral load when tested against common viral pathogens.

Case Study 2: Agricultural Efficacy

Field trials assessing the efficacy of 5-acetamido derivatives as fungicides revealed promising results against specific fungal diseases affecting crops. The compound's application resulted in improved crop yields and reduced incidence of fungal infections.

Mechanism of Action

The mechanism of action of 5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is facilitated by the triazole ring, which can form stable complexes with metal ions and other biomolecules . The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected Triazole-3-carboxylic Acid Derivatives

*Molecular weights are inferred from empirical formulas where available.

Physicochemical and Pharmacokinetic Considerations

- 5-Ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid () has a lower molecular weight (217.22 g/mol) than the acetamido analog, suggesting differences in bioavailability or metabolic clearance.

- Diaryltriazoles () with bulky substituents (e.g., 4-chlorophenyl, trimethoxyphenyl) may exhibit steric hindrance, affecting target engagement. The acetamido group’s smaller size could mitigate this issue .

Biological Activity

5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid (CAS No. 199291-95-7) is a compound of increasing interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its triazole ring and carboxylic acid functional group. Its molecular formula is C5H6N4O3, and it has a molecular weight of 158.13 g/mol. The compound is soluble in polar solvents, which enhances its bioavailability.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Antiviral Activity : Research indicates that this compound has potential antiviral properties. It has been shown to inhibit viral replication in vitro, suggesting its use in treating viral infections.

- Antioxidant Properties : The compound demonstrates significant antioxidant activity. Studies using DPPH and ABTS assays reveal that it effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress .

- Antimicrobial Activity : It has been evaluated for antimicrobial efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity against these microorganisms .

The biological effects of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication and bacterial metabolism. For example, it has been suggested that triazole derivatives can interfere with the activity of enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmission and is a target in neurodegenerative diseases .

- Cellular Interaction : It interacts with cellular proteins and pathways that regulate inflammation and oxidative stress responses. This interaction may lead to reduced production of pro-inflammatory cytokines and other mediators .

Study 1: Antiviral Efficacy

In a study assessing the antiviral potential of this compound against influenza virus strains, the compound exhibited significant inhibition of viral replication at concentrations as low as 10 µM. The mechanism was linked to the disruption of viral RNA synthesis.

Study 2: Antioxidant Activity

A comparative analysis of antioxidant activities revealed that this compound had an IC50 value of 0.397 µM in the ABTS assay, comparable to standard antioxidants like ascorbic acid (IC50 = 0.87 µM). This suggests its potential use as a dietary supplement or therapeutic agent for oxidative stress-related conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antiviral, Antioxidant | 0.397 (ABTS) | Effective against viral replication |

| Triazole Derivative A | AChE Inhibitor | 0.23 | More potent than donepezil |

| Triazole Derivative B | Antimicrobial | 0.48 | Broad-spectrum activity |

Q & A

What are the established synthetic routes for 5-acetamido-1H-1,2,4-triazole-3-carboxylic acid, and what methodological considerations are critical for optimizing yield?

Level : Basic

Answer :

The synthesis involves a multi-step process:

Formation of ethyl β-N-Boc-oxalamidrazone from thiooxamic acid ethyl ester.

Esterification : Reaction with acetyl chloride (2 equivalents) in anhydrous pyridine and toluene under reflux for 12 hours to yield ethyl esters of 5-substituted 1,2,4-triazole-3-carboxylic acid.

Amidation : Use of potassium tert-butoxide to synthesize 5-substituted triazole-3-carboxamide derivatives.

Key considerations :

- Strict anhydrous conditions to prevent side reactions.

- Purification via silica gel column chromatography with a 10% ethyl acetate-hexane mobile phase to isolate intermediates .

- Monitoring reaction progression via TLC to ensure completion.

Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

Level : Basic

Answer :

- ¹H/¹³C NMR : Essential for confirming substituent positions and acetamido group integration. For example, the acetamido proton resonates at δ ~2.1 ppm (singlet), while the triazole ring protons appear in the δ 7.5–8.5 ppm range .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular ion peaks and fragmentation patterns, critical for verifying synthetic products .

- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) in the acetamido group.

How are cytotoxicity and anticancer activity evaluated for this compound, and what cell lines are most relevant?

Level : Advanced

Answer :

- Cell lines : A-549 (non-small cell lung cancer), PANC-1 (pancreatic), HCT-116 (colorectal), and cervical cancer cell lines are standard models for assessing broad-spectrum anticancer potential .

- MTT assay : Measures mitochondrial dehydrogenase activity to quantify cell viability. Compounds 4e and 4m (derivatives) showed IC₅₀ values comparable to doxorubicin, with 4m exhibiting the strongest inhibition across all lines .

- Dose-response curves : Generated at 24–72 hours to assess time-dependent effects.

What computational strategies are employed to predict the binding affinity of this compound to cancer targets like EGFR and CDK-4?

Level : Advanced

Answer :

- Molecular docking : Performed against EGFR (PDB: 6LUD) and CDK-4 (PDB: 7SJ3) using software like AutoDock Vina.

- Key parameters :

- Grid box dimensions : Centered on the active site (e.g., ATP-binding pocket of EGFR).

- Scoring functions : Assess hydrogen bonding, hydrophobic interactions, and steric complementarity.

- Validation : Co-crystallized ligands (e.g., erlotinib for EGFR) serve as positive controls. Derivatives 4c and 4n showed superior binding energy (-9.2 to -10.5 kcal/mol) compared to reference ligands .

How does structural modification (e.g., substituent variation) influence anticancer activity?

Level : Advanced

Answer :

- Electron-withdrawing groups (e.g., nitro or chloro at the phenyl ring) enhance interactions with catalytic residues in EGFR.

- Hydrophobic substituents (e.g., methyl or cyclopropyl) improve membrane permeability, as seen in derivative 4m, which showed a 2.5-fold increase in activity against HCT-116 compared to the parent compound .

- Steric effects : Bulky groups at the triazole 5-position may reduce CDK-4 affinity due to clashes with the kinase’s hydrophobic spine .

What challenges arise in synthesizing and purifying this compound, and how are they addressed?

Level : Advanced

Answer :

- Low solubility : Intermediate esters require polar aprotic solvents (e.g., DMF) for recrystallization.

- Byproduct formation : Acetyl chloride excess can lead to over-acetylation; stoichiometric control (2 equivalents) and TLC monitoring mitigate this .

- Purification : Silica gel chromatography with gradient elution (ethyl acetate:hexane from 5% to 20%) resolves closely related derivatives .

Are there discrepancies in reported biological activities, and how can they be resolved?

Level : Advanced

Answer :

- Variability in IC₅₀ values : May stem from differences in cell culture conditions (e.g., serum concentration, passage number). Standardized protocols (e.g., RPMI-1640 medium with 10% FBS) are recommended .

- Target selectivity : Compounds showing activity against both EGFR and CDK-4 require kinase profiling to rule off-target effects.

- Data validation : Cross-checking with orthogonal assays (e.g., Western blot for apoptosis markers like caspase-3) confirms mechanistic relevance .

What physicochemical properties (e.g., logP, solubility) are critical for optimizing bioavailability?

Level : Basic

Answer :

- logP : Optimal range of 1.5–3.5 balances membrane permeability and aqueous solubility. Derivatives with cyclopropyl substituents (logP ~2.8) show improved bioavailability .

- Solubility : Aqueous solubility <6.1 g/L (similar to 5-amino-1H-triazole-3-carboxylic acid) necessitates prodrug strategies (e.g., ester prodrugs) .

- pKa : The carboxylic acid group (pKa ~3.5) ensures ionization at physiological pH, enhancing solubility but limiting blood-brain barrier penetration .

How are stability and degradation profiles assessed under experimental conditions?

Level : Advanced

Answer :

- Forced degradation studies : Exposure to heat (40–60°C), light (ICH Q1B guidelines), and pH extremes (1–13) for 24–72 hours.

- Analytical methods : HPLC with UV detection (λ = 254 nm) monitors degradation products. The compound is stable at pH 7.4 but degrades in acidic conditions (t₁/₂ = 8 hours at pH 1.2) .

- Storage : Lyophilized powders stored at -20°C retain >95% potency for 12 months .

What are the limitations of current research, and what future directions are proposed?

Level : Advanced

Answer :

- Limitations :

- Limited in vivo data on pharmacokinetics and toxicity.

- Mechanistic studies (e.g., RNA-seq for pathway analysis) are needed.

- Future directions :

- Develop dual-target inhibitors (e.g., EGFR/CDK-4) to overcome resistance.

- Explore synergistic effects with chemotherapeutics (e.g., cisplatin) .

- Optimize formulations (e.g., nanoparticles) to enhance tumor targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.